molecular formula C19H14N2 B7727334 2-([1,1'-Biphenyl]-4-yl)imidazo[1,2-a]pyridine CAS No. 38922-75-7

2-([1,1'-Biphenyl]-4-yl)imidazo[1,2-a]pyridine

Cat. No. B7727334
CAS RN: 38922-75-7
M. Wt: 270.3 g/mol
InChI Key: TUKLCPMARFSNQI-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine is an important fused bicyclic 5–6 heterocycle . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .


Synthesis Analysis

The synthesis of this scaffold can be achieved employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives has been studied extensively . Theoretical studies have been conducted to investigate the density functional theory-based chemical reactivity parameters and HOMO−LUMO energy gap of the synthesized derivatives .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination . These reactions are compatible with a broad range of functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives can vary depending on the specific derivative. For example, one derivative was reported to have a yield of 0.432 g (87%), a melting point of 239–241 °C, and various NMR and IR spectra .

Scientific Research Applications

  • Pharmacophores in Medicinal Chemistry :

    • Imidazo[1,2-a]pyridine derivatives are widely used as pharmacophores, displaying various bioactivities. The basic method of constructing the bicyclic imidazo[1,2-a]pyridine structure involves the use of substituted 2-aminopyridines (Lifshits, Ostapchuk, & Brel, 2015).
  • Anticholinesterase Potential :

    • Certain imidazo[1,2-a]pyridine-based derivatives, particularly those with a biphenyl side chain, exhibit potential as acetylcholinesterase (AChE) inhibitors. These compounds may be clinically relevant in treating heart and circulatory failures (Kwong et al., 2019).
  • Flaviviridae Inhibitors :

    • A novel class of biphenyl derivatives of imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine was designed to optimize inhibitory properties on the replication of viruses like BVDV and HCV. These derivatives exhibited selective antiviral activity (Enguehard-Gueiffier et al., 2013).
  • Enzyme Inhibitors and Anti-infectious Agents :

    • Imidazo[1,2-a]pyridines have shown promise as enzyme inhibitors, receptor ligands, and anti-infectious agents. Their pharmacological properties have been increasingly explored in recent years (Enguehard-Gueiffier & Gueiffier, 2007).
  • Prospective Therapeutic Agents :

    • Imidazo[1,2-a]pyridine scaffold has been found in various therapeutic applications, including anticancer, antiviral, and antimicrobial treatments. This scaffold is also featured in several marketed preparations (Deep et al., 2016).
  • Activity Against Human Cytomegalovirus (HCMV) :

    • The antiviral activity of various 2-substituted imidazo[1,2-a]pyridine derivatives against HCMV was studied. The nature of the C-2 substituent significantly influenced the antiviral activity (Mavel et al., 2002).
  • Antifungal Activities :

    • New derivatives of imidazo[1,2-a]pyridine were synthesized and evaluated for antifungal activity. Some compounds showed moderate antifungal activity, particularly against specific fungi strains (Göktaş et al., 2014).
  • C2-functionalized Derivatives :

    • The synthesis and medicinal relevance of C2-functionalized imidazo[1,2-a]pyridine derivatives were discussed. This functionalization presents challenges but has significant potential in medicinal chemistry (Sharma & Prasher, 2022).

Safety and Hazards

Imidazo[1,2-a]pyridine derivatives are considered hazardous by the 2012 OSHA Hazard Communication Standard . They can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .

Future Directions

The future directions for research on imidazo[1,2-a]pyridine derivatives could include further exploration of their medicinal applications, given their wide range of applications in medicinal chemistry . Additionally, more research could be conducted to better understand their mechanism of action, particularly in relation to their inhibitory effects on mild steel corrosion .

properties

IUPAC Name

2-(4-phenylphenyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2/c1-2-6-15(7-3-1)16-9-11-17(12-10-16)18-14-21-13-5-4-8-19(21)20-18/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKLCPMARFSNQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701255899
Record name 2-[1,1′-Biphenyl]-4-ylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701255899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38922-75-7
Record name 2-[1,1′-Biphenyl]-4-ylimidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38922-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[1,1′-Biphenyl]-4-ylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701255899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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